

Total synthesis of Ophioglonol laboratory procedure

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Compound of Interest

Compound Name: *Ophioglonol*

Cat. No.: *B8271792*

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Application Notes and Protocols: Ophioglonol

Audience: Researchers, scientists, and drug development professionals.

Topic: Isolation, Characterization, and Biological Activity of **Ophioglonol**

Introduction

Ophioglonol is a homoflavonoid isolated from ferns of the genus *Ophioglossum*, notably *Ophioglossum vulgatum* L. It is a polyhydroxylated aromatic compound with a molecular formula of $C_{16}H_{12}O_7$.^[1] While a total synthesis for **Ophioglonol** has not been prominently reported in the scientific literature, its isolation from natural sources and its significant anti-inflammatory properties have been a subject of study. These notes provide detailed protocols for the isolation of **Ophioglonol** and for assessing its biological activity, particularly its role in modulating inflammatory signaling pathways. The compound is also referred to as ophioglonin (OPN) in some literature.^{[2][3]}

Quantitative Data Summary

The following table summarizes the quantitative data related to the biological activity of **Ophioglonol** (referred to as Ophioglonin/OPN in the source study).

Assay	Cell Line/Model	Concentration of Ophioglonol (OPN)	Observed Effect	Reference
Cytotoxicity	RAW 264.7 Macrophages	25, 50, 100, 150 $\mu\text{g}\cdot\text{mL}^{-1}$	No significant toxicity observed.	[1]
Nitric Oxide (NO) Production	LPS-stimulated RAW 264.7 Macrophages	Not explicitly stated for OPN alone, but for extracts.	Ophioglonin was identified as an active component through NO assay-guided screening.	[2]
In-vivo Anti-inflammatory Activity	Carrageenan-induced mouse paw edema	40 $\mu\text{g}\cdot\text{g}^{-1}$ (i.p. injection)	Pretreatment with ophioglonin reduced paw edema.	[1]

Experimental Protocols

Protocol 1: Bioactivity-Guided Isolation of Ophioglonol from *Ophioglossum vulgatum*

This protocol is based on the methodology for isolating ophioglonin (OPN), a characteristic homoflavonoid from *Ophioglossum vulgatum*.[\[2\]](#)[\[3\]](#)

1. Plant Material and Extraction:

- Air-dry the whole plant of *Ophioglossum vulgatum*.
- Pulverize the dried plant material.
- Extract the powdered plant material with a suitable solvent such as ethanol or methanol at room temperature.
- Concentrate the resulting crude extract under reduced pressure to yield a residue.

2. Fractionation:

- Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
- Monitor the anti-inflammatory activity of each fraction using a nitric oxide (NO) assay in lipopolysaccharide (LPS)-stimulated RAW264.7 cells to identify the most active fraction.

3. Chromatographic Purification:

- Subject the most active fraction (e.g., the ethyl acetate fraction) to column chromatography on a silica gel column.
- Elute the column with a gradient of solvents, for example, a chloroform-methanol mixture, starting with a low polarity and gradually increasing the polarity.
- Collect the fractions and monitor them by thin-layer chromatography (TLC).
- Pool the fractions containing the compound of interest.

4. Final Purification:

- Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure **Ophioglonol**.
- The purity of the final compound should be assessed by analytical HPLC. In one study, ophioglonin was obtained with a purity of 99%.^[3]

5. Structure Elucidation:

- Confirm the structure of the isolated compound as **Ophioglonol** using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data. The molecular formula is C₁₆H₁₂O₇.^[1]

Protocol 2: In Vitro Anti-inflammatory Activity Assay - Nitric Oxide (NO) Inhibition

This protocol describes the assessment of the anti-inflammatory activity of **Ophioglonol** by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

1. Cell Culture:

- Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Cell Viability Assay:

- Before assessing anti-inflammatory activity, determine the cytotoxicity of **Ophioglonol** on RAW 264.7 cells using an MTT or similar cell viability assay to ensure that the observed effects are not due to cell death.

3. NO Production Assay:

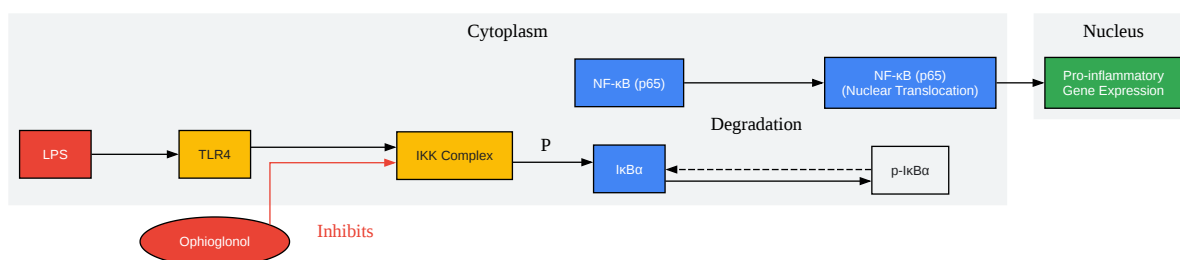
- Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **Ophioglonol** for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.
- After incubation, collect the cell culture supernatant.
- Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent.^[1] This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.
- A decrease in nitrite concentration in the presence of **Ophioglonol** compared to the LPS-only treated control indicates anti-inflammatory activity.

Signaling Pathway Analysis

Ophioglonol has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.^{[2][3]}

NF- κ B Signaling Pathway

The NF- κ B pathway is a key regulator of inflammation. In resting cells, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B α . Upon stimulation by inflammatory signals like LPS, I κ B α is phosphorylated and degraded, allowing NF- κ B (p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes. **Ophioglonol** has been found to inhibit the phosphorylation of both I κ B α and p65.[3]

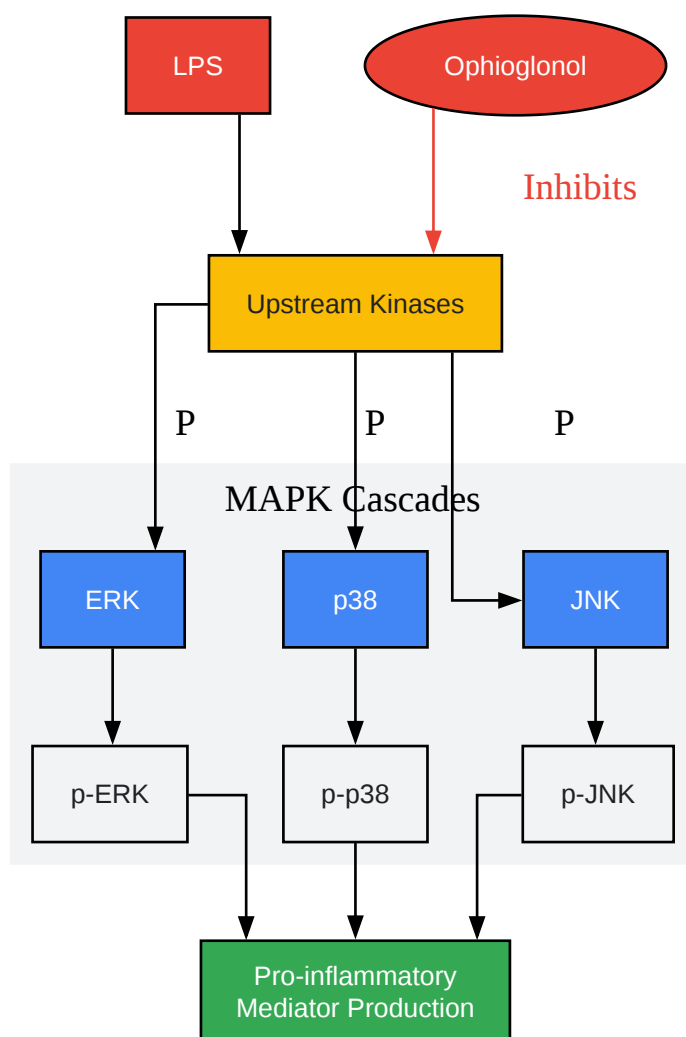


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Caption: **Ophioglonol** inhibits the NF- κ B signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is another crucial signaling cascade in the inflammatory response. Activation of these kinases by inflammatory stimuli leads to the production of pro-inflammatory mediators. Studies have shown that **Ophioglonol** can inhibit the phosphorylation of ERK, p38, and JNK in response to inflammatory stimuli.[3]



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Caption: **Ophioglonol** inhibits the MAPK signaling pathway.

Conclusion

Ophioglonol, a homoflavonoid from *Ophioglossum vulgatum*, demonstrates significant anti-inflammatory potential. The protocols outlined above provide a framework for its isolation from natural sources and the characterization of its biological activity. The inhibitory effects of **Ophioglonol** on the NF- κ B and MAPK signaling pathways highlight its promise as a lead compound for the development of novel anti-inflammatory therapeutics. Further research, including the development of a total synthesis and more extensive in vivo studies, is warranted to fully elucidate its therapeutic potential.

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References

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